molecular formula C15H14O4 B8695727 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol CAS No. 91998-26-4

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Cat. No. B8695727
CAS RN: 91998-26-4
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
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Patent
US04774344

Procedure details

The preparation of 2,2-diphenyl-1,3-dioxolane from benzopheone under similar conditions is reported to give over 80% yield in only 5 hours reaction time, [M. Sulzbacher et al., J. Amer. Chem. Soc., 70, 2827 (1948)]. It is readily apparent that the synthesis of the ketal of 4,4'-dihydroxybenzophenone is accomplished less advantageously than the corresponding ketal of benzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2(C3C=CC=CC=3)OCC[O:8]2)C=CC=CC=1.[OH:18][C:19]1[CH:33]=[CH:32][C:22]([C:23]([C:25]2[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=2)=[O:24])=[CH:21][CH:20]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[OH:18][C:19]1[CH:33]=[CH:32][C:22]([C:23]2([C:25]3[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=3)[O:8][CH2:7][CH2:1][O:24]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OCCO1)C1=CC=CC=C1
Step Two
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Step Three
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give over 80% yield in only 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
reaction time, [M. Sulzbacher et al., J. Amer. Chem. Soc., 70, 2827 (1948)]

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.